4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
Overview
Description
The compound “4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane” belongs to the class of organoboron compounds. It contains a boron atom, a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom), and several methyl groups. Organoboron compounds are widely used in organic synthesis due to their reactivity and versatility .
Molecular Structure Analysis
The molecular structure of this compound would be determined by methods such as X-ray crystallography, NMR spectroscopy, and computational methods . These methods would provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
Organoboron compounds are known to undergo a variety of chemical reactions, including cross-coupling reactions, conjugate additions, and others . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Scientific Research Applications
Synthesis of Indazole Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane is used as an intermediate in the synthesis of indazole derivatives . These derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
- Methods of Application: The compound is acquired through two substitution reactions. The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .
- Results: The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .
Preparation of Thieno[3,4-b]thiophene Derivatives
- Scientific Field: Materials Chemistry
- Summary of Application: 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane is used in the preparation of 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations . These derivatives have been widely used in the development of donor and acceptor materials in organic solar cells .
- Methods of Application: A Pd-catalytic method is used for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .
- Results: The photoluminescence (PL) properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position .
Synthesis of Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- Scientific Field: Organic Chemistry
- Summary of Application: This compound is a significant intermediate of 1H-indazole derivatives .
- Methods of Application: The compound is acquired through two substitution reactions. The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .
- Results: The single crystal is detected by means of X-ray diffraction .
Divergent Synthesis of 3-substituted Thieno[3,4-b]thiophene Derivatives
- Scientific Field: Materials Chemistry
- Summary of Application: This compound is used in the preparation of 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations . These derivatives have been widely used in the development of donor and acceptor materials in organic solar cells .
- Methods of Application: A Pd-catalytic method is used for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate .
- Results: The photoluminescence (PL) properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position .
Synthesis of 1H-Indazole Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a significant intermediate of 1H-indazole derivatives .
- Methods of Application: The compound is acquired through two substitution reactions. The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .
- Results: The single crystal is detected by means of X-ray diffraction .
Divergent Synthesis of 3-substituted Thieno[3,4-b]thiophene Derivatives
- Scientific Field: Materials Chemistry
- Summary of Application: This compound is used in the preparation of 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations . These derivatives have been widely used in the development of donor and acceptor materials in organic solar cells .
- Methods of Application: A Pd-catalytic method is used for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate .
- Results: The photoluminescence (PL) properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2S/c1-8-6-9(15-7-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRMPXJVCSMVMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440013 | |
Record name | 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
CAS RN |
635305-48-5 | |
Record name | 4-Methylthiophene-2-boronic acid pinacol ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635305-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylthiophene-2-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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